Cas no 851809-15-9 (2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
851809-15-9 structure
Product Name:2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:851809-15-9
MF:C19H24N4OS
MW:356.485062599182
CID:5819943
PubChem ID:4608486
Update Time:2025-07-18

2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[3,2-b][1,2,4]triazol-6-ol, 2-methyl-5-[(4-methylphenyl)(3-methyl-1-piperidinyl)methyl]-
    • AKOS024589569
    • F0631-0032
    • 851809-15-9
    • 2-methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 2-methyl-5-[(4-methylphenyl)(3-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • 2-methyl-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • WAY-275841
    • 2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C19H24N4OS/c1-12-6-8-15(9-7-12)16(22-10-4-5-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h6-9,13,16,24H,4-5,10-11H2,1-3H3
    • InChI Key: XARUODAQLZYQDO-UHFFFAOYSA-N
    • SMILES: N1=C(C)N=C2SC(C(C3=CC=C(C)C=C3)N3CCCC(C)C3)=C(O)N12

Computed Properties

  • Exact Mass: 356.16708258g/mol
  • Monoisotopic Mass: 356.16708258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 81.9Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 1.26±0.53(Predicted)

2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

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Additional information on 2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

Introduction to 2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 851809-15-9)

The compound 2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, identified by its CAS number 851809-15-9, represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound features a complex architecture comprising multiple fused rings, including a triazolo[3,2-b]thiazole core, which is a motif frequently explored in medicinal chemistry for its biological activity and structural diversity.

At the heart of this molecule lies a triazolo[3,2-b]thiazole scaffold, which is known for its ability to modulate various biological pathways. The presence of methyl groups at strategic positions—specifically at the 2-position of the triazole ring and the 3-position of the piperidine ring—enhances the compound's lipophilicity and potential for membrane permeability. This characteristic is particularly important for drug candidates that require efficient absorption and distribution within biological systems.

The 4-methylphenyl substituent appended to the 5-position of the triazolo[3,2-b]thiazole ring introduces additional electronic and steric influences. The methylphenyl group is a common pharmacophore in drug discovery due to its ability to engage in π-stacking interactions with biological targets such as proteins and nucleic acids. This interaction can stabilize binding pockets and improve drug-receptor affinity. Furthermore, the methylpiperidin-1-ylmethyl moiety at the 3-position contributes to the compound's overall solubility profile and binding interactions by providing a flexible yet rigid structure that can adapt to different binding sites.

Recent advancements in computational chemistry have enabled more precise predictions of biological activity for such complex molecules. Molecular docking studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further investigation in therapeutic applications. The triazolo[3,2-b]thiazole core is particularly noteworthy for its presence in several FDA-approved drugs, where it contributes to pharmacological effects ranging from antiviral to anticancer properties.

In vitro studies have begun to elucidate the potential mechanisms of action for 2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol. Initial assays indicate that the compound exhibits moderate inhibition against certain kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. The combination of structural features—such as the fused heterocyclic system and multiple substituents—appears to contribute to its observed bioactivity. However, further research is needed to fully characterize its pharmacokinetic properties and potential side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated couplings, have been employed to construct the complex fused ring system efficiently. The use of these techniques not only improves synthetic efficiency but also allows for easier modifications of the molecular framework, enabling medicinal chemists to explore analogues with tailored biological properties.

One of the most intriguing aspects of this molecule is its potential as a scaffold for drug development. The triazolo[3,2-b]thiazole core provides a versatile platform that can be modified at multiple sites without losing essential biological activity. This flexibility allows researchers to fine-tune physicochemical properties such as solubility, metabolic stability, and target specificity. Such attributes are critical for advancing compounds from early-stage discovery into viable therapeutic agents.

As interest in heterocyclic compounds continues to grow due to their diverse biological activities and structural complexity,2-methyl-5-(4-methylphenyl)(3-methylpiperidin-1-yl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol represents an exciting area for future research. Ongoing studies aim to uncover new derivatives with enhanced efficacy and reduced toxicity profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications that benefit patients worldwide.

The integration of machine learning tools into drug discovery has also accelerated the process of identifying promising candidates like this one. Predictive models can analyze vast datasets to identify structural features correlated with bioactivity, guiding experimental design more effectively than traditional methods alone. As these technologies continue to evolve, compounds like 851809-15-9 are likely to become integral components of next-generation therapeutics.

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